Trifluoroacetic acid

Catalog No.
S579670
CAS No.
76-05-1
M.F
C2HF3O2
C2HF3O2
CF3COOH
M. Wt
114.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoroacetic acid

CAS Number

76-05-1

Product Name

Trifluoroacetic acid

IUPAC Name

2,2,2-trifluoroacetic acid

Molecular Formula

C2HF3O2
C2HF3O2
CF3COOH

Molecular Weight

114.02 g/mol

InChI

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)

InChI Key

DTQVDTLACAAQTR-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)O

Solubility

Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane.
In water, miscible at 20 °C
1000 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 100 (very good)

Synonyms

Acid, Trifluoroacetic, Cesium Trifluoroacetate, Trifluoroacetate, Trifluoroacetate, Cesium, Trifluoroacetic Acid

Canonical SMILES

C(=O)(C(F)(F)F)O

Organic Synthesis

Mass Spectrometry

NMR Spectroscopy

Synthesis of Agrochemicals and Pharmaceuticals

Environmental Toxicology

Environmental Pollutant

Trifluoroacetic acid is a synthetic organofluorine compound with the chemical formula CF₃CO₂H. It is classified as a haloacetic acid, where all three hydrogen atoms in the acetyl group are replaced by fluorine atoms. This modification significantly enhances its acidity compared to acetic acid, resulting in a pKa of approximately 0.23, which is about 34,000 times stronger than acetic acid's pKa of 4.76 . Trifluoroacetic acid appears as a colorless liquid with a vinegar-like odor and is highly soluble in organic solvents. Its strong acidic properties arise from the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the conjugate base formed upon deprotonation .

, primarily as an acid catalyst or reagent in organic synthesis. Key reactions include:

  • Deprotection Reactions: Trifluoroacetic acid is widely used to remove protecting groups in organic synthesis, such as the Boc (tert-butoxycarbonyl) group and other acyl protecting groups .
  • Acid-Catalyzed Reactions: It serves as a catalyst for condensation reactions and ester cleavages, particularly in peptide synthesis .
  • Electrophilic Reactions: Trifluoroacetic acid can act as an electrophile in various organic transformations, enhancing reaction rates and selectivity .

While trifluoroacetic acid itself is not biologically active, it is considered a metabolic breakdown product of certain anesthetics like halothane. This compound has been implicated in halothane-induced hepatitis due to its potential toxicity . Additionally, trifluoroacetic acid exhibits mild phytotoxicity and can be harmful to aquatic organisms even at low concentrations . Its environmental persistence raises concerns regarding contamination in water and soil systems .

Trifluoroacetic acid can be synthesized through several methods:

  • Electrofluorination: The most common industrial method involves electrofluorination of acetyl chloride or acetic anhydride followed by hydrolysis:
    • Reaction with acetyl chloride:
      CH3COCl+4HFCF3COF+3H2+HCl\text{CH}_3\text{COCl}+4\text{HF}\rightarrow \text{CF}_3\text{COF}+3\text{H}_2+\text{HCl}
    • Hydrolysis:
      CF3COF+H2OCF3COOH+HF\text{CF}_3\text{COF}+\text{H}_2\text{O}\rightarrow \text{CF}_3\text{COOH}+\text{HF}
  • Oxidation of Trichloropropene: An older method involves oxidizing 1,1,1-trifluoro-2,3,3-trichloropropene using potassium permanganate .

Trifluoroacetic acid has numerous applications across various fields:

  • Organic Synthesis: It is extensively used for deprotection during peptide synthesis and as a solvent for reactions requiring strong acidic conditions .
  • Liquid Chromatography: At low concentrations, trifluoroacetic acid acts as an ion-pairing agent in high-performance liquid chromatography (HPLC), especially for peptides and proteins .
  • Mass Spectrometry: It serves as a calibrant and solvent for mass spectrometric analysis due to its volatility and solubility properties .

Trifluoroacetic acid shares structural similarities with several other haloacetic acids and fluorinated compounds. Here are some notable comparisons:

Compound NameChemical FormulapKaUnique Features
Acetic AcidCH₃COOH4.76Less acidic; common organic solvent
Difluoroacetic AcidCF₂HCOOH~2.5Intermediate acidity; used in specialized applications
Trichloroacetic AcidCCl₃COOH0.66Stronger than acetic but less than trifluoroacetic
Perfluoroacetic AcidC₂F₄O₂N/AFully fluorinated; exhibits unique properties

Trifluoroacetic acid stands out due to its exceptional acidity and versatility as a reagent in organic synthesis, making it indispensable in many chemical processes while also posing significant safety risks due to its corrosiveness and environmental persistence .

Physical Description

Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent.
Liquid
Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB]
FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Liquid
Colorless, fuming liquid; hygroscopic

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

113.99286376 g/mol

Monoisotopic Mass

113.99286376 g/mol

Boiling Point

72.4 °C
Enthalpy of vaporization: 33 kJ/mol at boiling point
72 °C

Heavy Atom Count

7

Vapor Density

Relative vapor density (air = 1): 3.9

Density

1.531 at 20 °C
Relative density (water = 1): 1.5

LogP

log Kow = 0.50 (est)
-2.1

Odor

Sharp biting odor
Strong pungent odo

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen fluorides/

Melting Point

-15.4 °C
-15 °C

UNII

E5R8Z4G708

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

110.0 [mmHg]
Vapor pressure, kPa at 20 °C: 11

Pictograms

Irritant

Corrosive;Irritant

Other CAS

76-05-1
599-00-8

Metabolism Metabolites

To elucidate the possible role of biotransformation in 1,1,1,3,3-pentafluoropropane (HFC-245fa)-induced cardiotoxicity, the biotransformation of HFC-245fa was investigated in rats after inhalation exposure ... Male and female rats were exposed by inhalation to 50,000, 10,000, and 2,000 ppm 1,1,1,3,3-pentafluoropropane for 6 hr, urine was collected for 72 hr ... Trifluoroacetic acid and inorganic fluoride were identified as major urinary metabolites of 1,1,1,3,3-pentafluoropropane ... .
Trifluoroacetic acid is a known human metabolite of (R)-halothane.

Wikipedia

Trifluoroacetic_acid
Hesperetin

Use Classification

Hazard Classes and Categories -> Corrosives, Reactive - 1st degree
PFAS -> Ultra Short Chain PFcarboxylic acids
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Trifluoroacetic acid has been prepared by the electrochemical fluorination of acetyl chloride or acetic anhydride in anhydrous hydrogen fluoride using the Simons process ... followed by hydrolysis of the resulting trifluoroacetyl fluoride.
Preparation: ... A. L. Henne, US 2371757 (1945 to du Pont)

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Basic Organic Chemical Manufacturing
Acetic acid, 2,2,2-trifluoro-: ACTIVE

Analytic Laboratory Methods

Analyte: trifluoroacetic acid; matrix: chemical purity; procedure: dissolution in water and alcohol; potentiometric titration with sodium hydroxide

Dates

Modify: 2023-08-15

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